

# The Zwitterionic Nature of Tricine Buffer: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Tricine*

Cat. No.: B1662993

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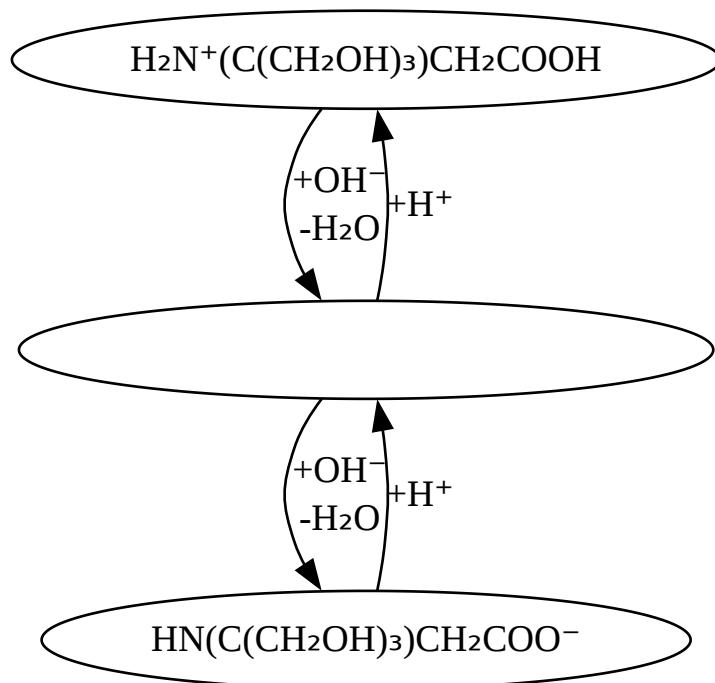
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Tricine**, chemically known as N-[Tris(hydroxymethyl)methyl]glycine, is a widely utilized buffer in biochemical and molecular biology research. Its popularity stems from its advantageous properties as one of "Good's" buffers, particularly its zwitterionic nature at physiological pH, which minimizes its interaction with biological systems. This technical guide provides a comprehensive overview of the zwitterionic characteristics of **Tricine**, its physicochemical properties, and its applications, with a focus on providing practical information for laboratory professionals.

## The Zwitterionic Core of Tricine

**Tricine** is an amino acid derivative, synthesized from tris(hydroxymethyl)aminomethane (Tris) and glycine. This unique structure confers its zwitterionic properties. A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge. In the case of **Tricine**, the tertiary amino group can be protonated to carry a positive charge, while the carboxyl group can be deprotonated to carry a negative charge.

The equilibrium between the different ionic forms of **Tricine** in an aqueous solution is pH-dependent. At a low pH, both the amino and carboxyl groups are protonated, resulting in a net positive charge. Conversely, at a high pH, both groups are deprotonated, leading to a net negative charge. Within its buffering range, **Tricine** exists predominantly as a zwitterion.



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**Figure 1:** pH-dependent equilibrium of **Tricine**'s ionic forms.

## Physicochemical Properties of Tricine Buffer

The effectiveness of a buffer is determined by its physicochemical properties. The following tables summarize key quantitative data for **Tricine** buffer.

**Table 1: General Physicochemical Properties of Tricine**

Property	Value	Reference(s)
IUPAC Name	[tris(hydroxymethyl)methyl]glycine	N-
Molecular Formula	$\text{C}_6\text{H}_{13}\text{NO}_5$	
Molecular Weight	179.17 g/mol	
Appearance	White crystalline powder	
Solubility in Water	89.6 g/L at 20 °C	

## Table 2: Dissociation Constants and Buffering Range of Tricine

Tricine has two dissociation constants (pKa values) corresponding to the deprotonation of the carboxylic acid group ( $pK_{a1}$ ) and the tertiary amino group ( $pK_{a2}$ ). The second pKa is what defines its useful buffering range in biological experiments.

Parameter	Value	Temperature (°C)	Reference(s)
p $K_{a1}$	2.3	25	
p $K_{a2}$	8.15	20	
p $K_{a2}$	8.05	25	
Useful Buffering Range	pH 7.4 - 8.8	20-25	
Temperature Dependence ( $\Delta pK_a / {}^\circ C$ )	-0.021	-	

The pKa of **Tricine** is sensitive to temperature changes, a crucial consideration for experiments conducted at temperatures other than ambient.

## Interaction with Metal Ions

A significant characteristic of **Tricine** is its ability to chelate metal ions. This property can be either advantageous or disadvantageous depending on the experimental context. The interaction is primarily through the amino and carboxyl groups, and the hydroxyl groups may also participate. While comprehensive data for all metal ions is not readily available, the stability constants for some divalent cations have been determined.

## Table 3: Logarithm of Overall Stability Constants ( $\log \beta$ ) of Tricine with Selected Divalent Metal Ions

Metal Ion	$\log \beta_1 (ML)$	$\log \beta_2 (ML_2)$	Conditions	Reference(s)
Cd <sup>2+</sup>	5.73	7.7	25 °C, I = 0.1 M	
Pb <sup>2+</sup>	6.72	8.36	25 °C, I = 0.1 M	

Note: M represents the metal ion and L represents the **Tricine** ligand.

The chelation of metal ions can impact enzymatic reactions that require specific metal cofactors. Therefore, the choice of **Tricine** as a buffer in such systems should be made with careful consideration of its potential interactions.

## Experimental Protocols

### Preparation of a 1 M Tricine Stock Solution (pH 8.0)

This protocol describes the preparation of a standard stock solution of **Tricine** buffer.

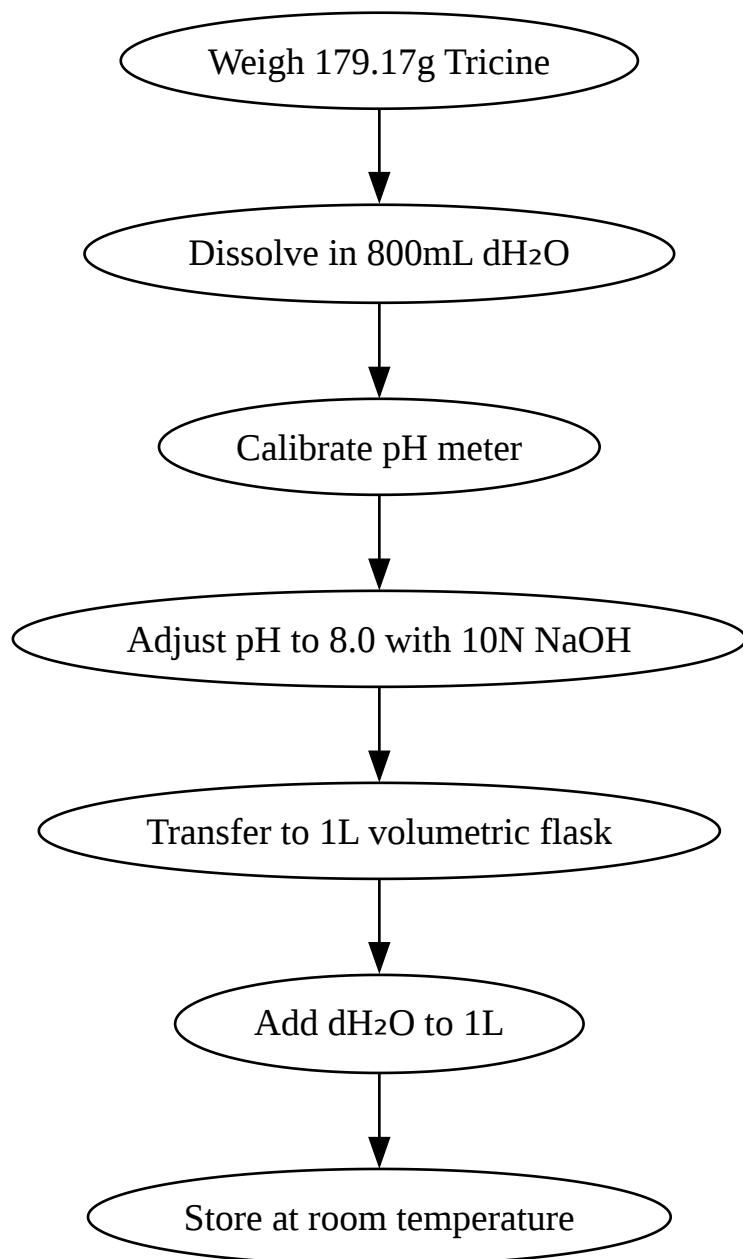
#### Materials:

- **Tricine** (MW: 179.17 g/mol )
- Deionized water (dH<sub>2</sub>O)
- Sodium hydroxide (NaOH), 10 N
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask (1 L)

#### Procedure:

- Weigh out 179.17 g of **Tricine** powder.
- Add the **Tricine** powder to a beaker containing approximately 800 mL of dH<sub>2</sub>O.

- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the **Tricine** is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add 10 N NaOH to the **Tricine** solution while continuously monitoring the pH.
- Continue adding NaOH until the pH of the solution reaches 8.0.
- Transfer the solution to a 1 L volumetric flask.
- Add dH<sub>2</sub>O to bring the final volume to 1 L.
- Store the buffer solution at room temperature.



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**Figure 2:** Workflow for preparing a 1 M **Tricine** stock solution.

## Tricine-SDS-PAGE for the Separation of Low Molecular Weight Proteins

Tricine is particularly well-suited for the separation of small proteins and peptides (1-100 kDa) in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its higher negative

charge compared to glycine allows for faster migration and better resolution of low molecular weight species.

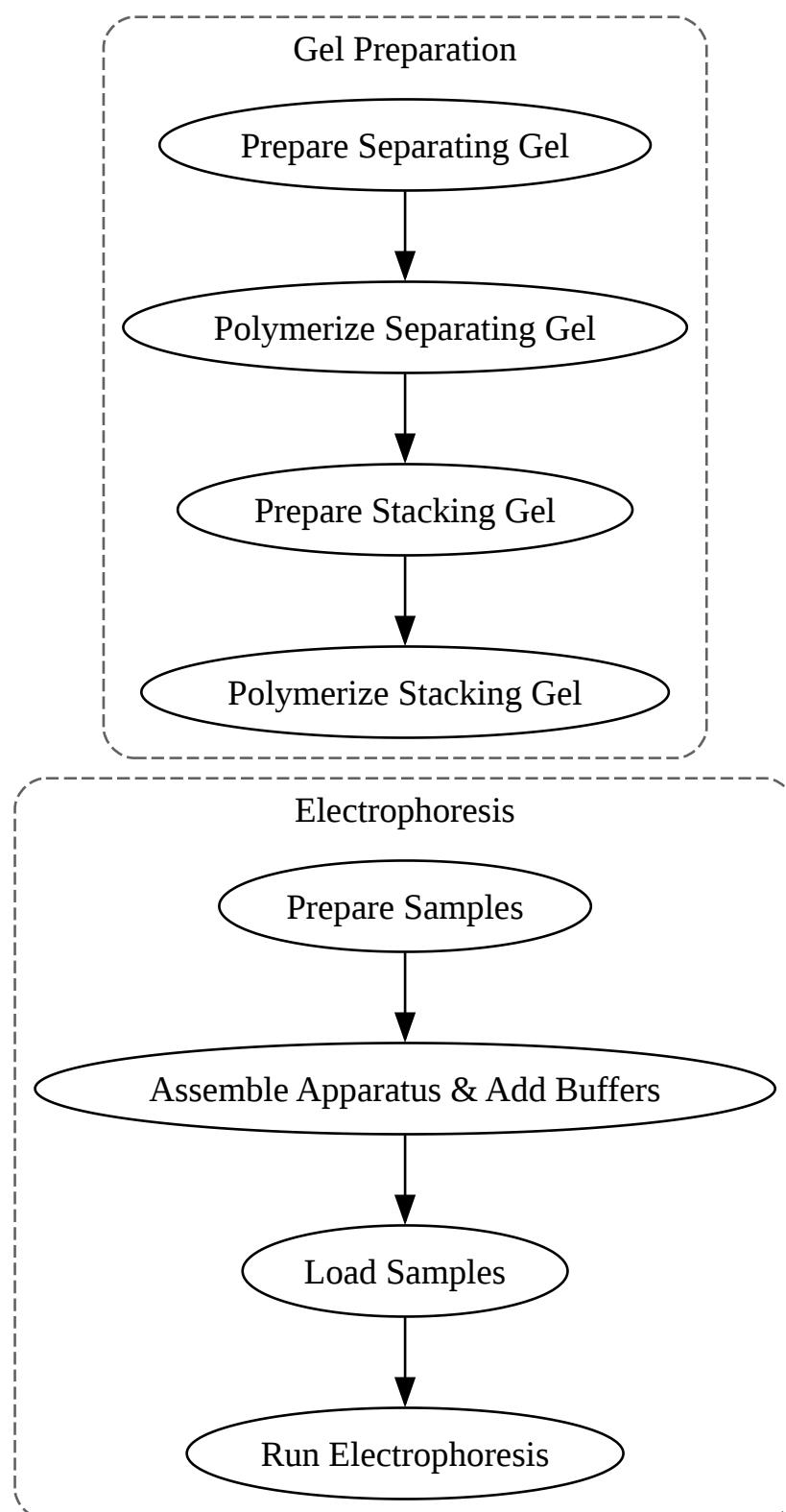
Solutions:

- Anode Buffer (Lower Tank): 0.2 M Tris-HCl, pH 8.9
- Cathode Buffer (Upper Tank): 0.1 M Tris, 0.1 M **Tricine**, 0.1% (w/v) SDS, pH 8.25
- Gel Buffer (3X): 3.0 M Tris-HCl, 0.3% (w/v) SDS, pH 8.45
- Acrylamide/Bis-acrylamide solution (40%)
- 10% (w/v) Ammonium persulfate (APS)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)
- Sample Buffer (2X): 100 mM Tris-HCl pH 6.8, 4% (w/v) SDS, 20% (v/v) glycerol, 0.2% (w/v) bromophenol blue, and 200 mM dithiothreitol (DTT) or 10% (v/v)  $\beta$ -mercaptoethanol (added just before use).

Procedure for a 10% Separating Gel and 4% Stacking Gel:

- Prepare the Separating Gel: In a conical tube, mix 2.5 mL of 40% acrylamide/bis-acrylamide, 2.5 mL of 3X Gel Buffer, and 4.9 mL of dH<sub>2</sub>O. Degas the solution for 15 minutes. Add 50  $\mu$ L of 10% APS and 5  $\mu$ L of TEMED. Gently swirl to mix and immediately pour the gel between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for at least 30 minutes.
- Prepare the Stacking Gel: After the separating gel has polymerized, pour off the overlay. In a new tube, mix 0.5 mL of 40% acrylamide/bis-acrylamide, 1.25 mL of 3X Gel Buffer, and 3.2 mL of dH<sub>2</sub>O. Degas the solution. Add 25  $\mu$ L of 10% APS and 5  $\mu$ L of TEMED. Mix gently and pour over the separating gel. Insert the comb and allow the stacking gel to polymerize for at least 20 minutes.
- Sample Preparation and Electrophoresis: Mix your protein sample with an equal volume of 2X Sample Buffer. Heat at 95°C for 5 minutes. Assemble the gel cassette in the

electrophoresis apparatus. Fill the inner and outer chambers with Cathode and Anode buffer, respectively. Load the samples into the wells. Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front reaches the bottom of the gel.



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**Figure 3:** General workflow for Tricine-SDS-PAGE.

## Conclusion

**Tricine**'s zwitterionic nature, coupled with its favorable pKa and buffering capacity in the physiological range, makes it an invaluable tool for researchers in the life sciences. Its ability to provide high resolution in the separation of low molecular weight proteins has solidified its place in proteomics and molecular biology laboratories. However, a thorough understanding of its properties, including its temperature sensitivity and potential for metal ion chelation, is crucial for its effective and appropriate use in experimental design. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize **Tricine** buffer in their work.

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